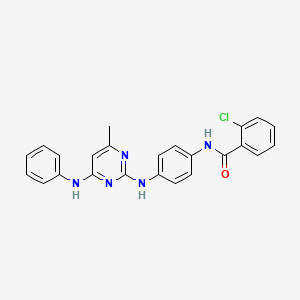

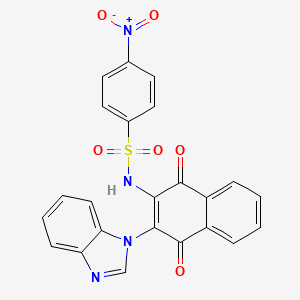

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)-

Übersicht

Beschreibung

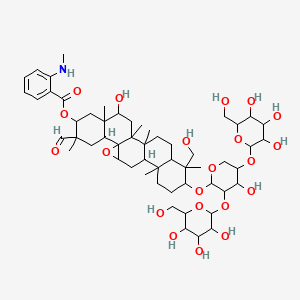

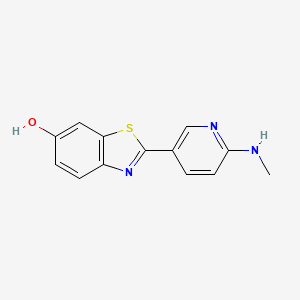

AZD-2184 is a radioligand for detecting beta-amyloid deposits.

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and PET Tracer Development

One significant application of a compound related to 6-Benzothiazolol is in the development of radiotracers for positron emission tomography (PET). A study by Kawamura et al. (2020) involved the synthesis of [18 F]PM-PBB3, a tau PET tracer for imaging tau pathologies in the human brain. This tracer was synthesized to overcome limitations like rapid metabolism and short half-life, making it useful for clinical applications.

Drug Metabolism and Stability

In the field of medicinal chemistry, the modification of the benzothiazole ring in compounds like 6-Benzothiazolol has been studied to improve metabolic stability. For example, Stec et al. (2011) explored various 6,5-heterocyclic analogues, including benzothiazole, to reduce metabolic deacetylation, enhancing stability and efficacy in vitro and in vivo (Stec et al., 2011).

Central Nervous System Activity

Barlin et al. (1992) reported on the synthesis and central nervous system (CNS) activities of benzothiazolol derivatives. They evaluated compounds for their ability to displace [3H]diazepam from rat brain membrane preparations, providing insights into their potential CNS activities (Barlin et al., 1992).

Antiparasitic Applications

Compounds derived from benzothiazolol have shown potential as antiparasitic agents. Haugwitz et al. (1982) synthesized isothiocyanato-2-pyridinylbenzoxazoles and benzothiazoles and evaluated their anthelmintic activities, revealing significant activity against nematodes and tapeworms (Haugwitz et al., 1982).

Anticancer Research

Waghmare et al. (2013) conducted research on benzothiazolol derivatives, particularly focusing on their in-vitro anticancer activity. They synthesized a novel heterocycle, 3-cyano 6,9-dimethyl 4-imino 2-methylthio 4H pyrimido [2,1- b ] [1,3] benzothiazole, and its derivatives, and found that many compounds exhibited remarkable activity against 60 human cancer cell lines (Waghmare et al., 2013).

Metabotropic Glutamate Receptor Modulation

In a 2018 study, Bollinger et al. discovered novel benzo[d]isothiazole-3-carboxamides as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4). This discovery contributes to the understanding of mGlu4 modulation and its potential therapeutic applications (Bollinger et al., 2018).

Eigenschaften

CAS-Nummer |

945400-24-8 |

|---|---|

Produktname |

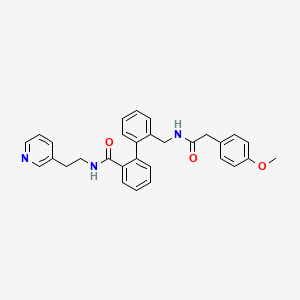

6-Benzothiazolol, 2-(6-(methylamino)-3-pyridinyl)- |

Molekularformel |

C13H11N3OS |

Molekulargewicht |

257.31 g/mol |

IUPAC-Name |

2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C13H11N3OS/c1-14-12-5-2-8(7-15-12)13-16-10-4-3-9(17)6-11(10)18-13/h2-7,17H,1H3,(H,14,15) |

InChI-Schlüssel |

FYTAUNFPOYWHBC-UHFFFAOYSA-N |

SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |

Kanonische SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(6-(methylamino)pyridin-3-yl)-1,3-benzothiazol-6-ol AZD 2184 AZD-2184 AZD2184 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)